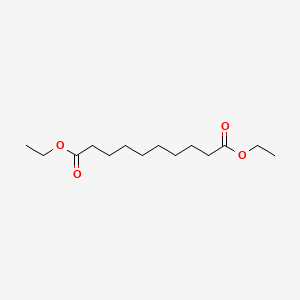

Diethyl Sebacate

描述

causes contact dermatitis

属性

IUPAC Name |

diethyl decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-3-17-13(15)11-9-7-5-6-8-10-12-14(16)18-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKUXPIBXRRIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021915 | |

| Record name | Diethyl decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellowish liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, colourless to yellow liquid with faint but pleasant winey-fruity odour resembling that of quince and melon | |

| Record name | Diethyl sebacate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20592 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl decanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Diethyl sebacate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1117/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

302.00 to 305.00 °C. @ 760.00 mm Hg | |

| Record name | Diethyl decanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.08 mg/mL at 20 °C, miscible in alcohol, ether, other organic solvents, most fixed oils; insoluble in water | |

| Record name | Diethyl decanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Diethyl sebacate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1117/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.960-0.965 | |

| Record name | Diethyl sebacate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1117/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

110-40-7 | |

| Record name | Diethyl sebacate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanedioic acid, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL SEBACATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioic acid, 1,10-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL SEBACATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I41B9FJK6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl decanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

5 °C | |

| Record name | Diethyl decanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Diethyl Sebacate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical and Physical Properties, Analytical Methodologies, and Applications of Diethyl Sebacate

Introduction

This compound (DES) is the diethyl ester of sebacic acid, a dicarboxylic acid. It is a colorless to pale yellow, oily liquid with a faint, pleasant odor.[1][2] Due to its favorable physicochemical properties, including low volatility, good thermal stability, and excellent plasticizing capabilities, this compound finds extensive use in various industrial and pharmaceutical applications.[3][4] This technical guide provides a detailed overview of the core chemical and physical properties of this compound, standardized experimental protocols for their determination, and its applications relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties of this compound

| Property | Value | References |

| Chemical Name | Diethyl decanedioate | [5] |

| Synonyms | This compound, Sebacic acid diethyl ester, Ethyl sebacate | [5][6][7] |

| CAS Number | 110-40-7 | [5][6][7] |

| Molecular Formula | C₁₄H₂₆O₄ | [7] |

| Molecular Weight | 258.35 g/mol | [5][6] |

| SMILES | CCOC(=O)CCCCCCCCC(=O)OCC | [5][6] |

| InChIKey | ONKUXPIBXRRIDU-UHFFFAOYSA-N | [5][6][7] |

Table 2: Physical Properties of this compound

| Property | Value | Conditions | References |

| Appearance | Colorless to pale yellow, clear oily liquid | Ambient | [1][2] |

| Odor | Faint, pleasant, winey-fruity | - | [1] |

| Boiling Point | 302 - 305 °C | 760 mmHg | [2][5] |

| Melting Point | 1 - 5 °C | - | [5][6] |

| Density | 0.960 - 0.965 g/cm³ | 25 °C | [2][5][6] |

| Refractive Index | 1.435 - 1.438 | 20 °C | [2][6] |

| Flash Point | >110 °C | Closed cup | [2][6] |

| Solubility in Water | <0.1 g/L (practically insoluble) | 20 °C | [5] |

| Solubility in Organic Solvents | Miscible with alcohol, ether, and other organic solvents | - | [1][5] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound, based on standardized protocols.

Determination of Purity by Gas Chromatography (GC)

This method is adapted from the United States Pharmacopeia (USP) monograph for this compound and is suitable for determining its purity and assay.[8]

Principle: Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The purity of this compound is determined by comparing its peak area to that of an internal standard.

Apparatus:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a 5% phenyl-methylpolysiloxane stationary phase).

-

Data acquisition and processing software.

Reagents:

-

High-purity helium or nitrogen as the carrier gas.

-

This compound reference standard.

-

Internal standard (e.g., methyl heptadecanoate).

-

Solvent (e.g., n-heptane).

Procedure:

-

Preparation of Solutions:

-

Internal Standard Solution: Accurately weigh and dissolve a suitable amount of methyl heptadecanoate in n-heptane to obtain a solution with a known concentration (e.g., 1 mg/mL).

-

Standard Solution: Accurately weigh a quantity of this compound reference standard and dissolve it in the Internal Standard Solution to obtain a known concentration (e.g., 1 mg/mL).

-

Sample Solution: Accurately weigh a quantity of the this compound sample and dissolve it in the Internal Standard Solution to obtain a concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/minute.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Carrier Gas Flow Rate: 1.0 mL/minute.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Analysis:

-

Inject the Standard Solution and the Sample Solution into the gas chromatograph.

-

Record the chromatograms and integrate the peak areas for this compound and the internal standard.

-

-

Calculation:

-

Calculate the response factor (RF) for the this compound standard relative to the internal standard.

-

Calculate the percentage purity of the this compound sample using the peak areas and the response factor.

-

Determination of Density

This protocol is based on the principles outlined in ASTM D1475.[9]

Principle: The density of a liquid is determined by measuring the mass of a known volume of the liquid at a specified temperature.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known certified volume.

-

Analytical balance with a precision of at least 0.1 mg.

-

Thermostatically controlled water bath.

-

Thermometer.

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with freshly boiled and cooled distilled water and place it in the water bath maintained at 25 ± 0.1 °C until it reaches thermal equilibrium.

-

Adjust the water level to the mark on the pycnometer, ensuring no air bubbles are trapped.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it.

-

Empty the pycnometer, dry it completely, and fill it with the this compound sample.

-

Repeat steps 3-5 with the this compound sample.

-

Calculate the density of this compound using the masses of the water and the sample, and the known density of water at 25 °C.

Determination of Refractive Index

This method follows the general principles for determining the refractive index of fats and oils as described in ISO 6320.[4]

Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to its speed in the substance. It is measured using a refractometer.

Apparatus:

-

Abbe refractometer with a temperature-controlled prism.

-

Calibrated thermometer.

-

Constant temperature water bath.

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Set the temperature of the refractometer prisms to 20 ± 0.1 °C by circulating water from the constant temperature bath.

-

Apply a few drops of the this compound sample to the surface of the lower prism.

-

Close the prisms and allow the sample to come to the prism temperature.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

-

Read and record the refractive index.

-

Clean the prisms thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft tissue.

Applications in Drug Development

This compound serves several important functions in the pharmaceutical industry:

-

Plasticizer: It is used as a plasticizer in the film coating of tablets, beads, and granules to improve the flexibility and durability of the coating.[10]

-

Solvent: Due to its good solvency for many active pharmaceutical ingredients (APIs), it can be used in the formulation of liquid and semi-solid dosage forms.[11]

-

Penetration Enhancer: In topical and transdermal drug delivery systems, this compound can act as a penetration enhancer, facilitating the transport of drugs across the skin barrier.[2]

-

Emollient: In topical formulations, it functions as an emollient, helping to soften and soothe the skin.[5]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the purity of this compound using gas chromatography.

Caption: Workflow for this compound Purity Analysis by Gas Chromatography.

References

- 1. This compound | 110-40-7 [chemicalbook.com]

- 2. This compound, 110-40-7 [thegoodscentscompany.com]

- 3. CAS 110-40-7: this compound | CymitQuimica [cymitquimica.com]

- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 5. This compound | C14H26O4 | CID 8049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 98 110-40-7 [sigmaaldrich.com]

- 7. This compound - CD Formulation [formulationbio.com]

- 8. uspnf.com [uspnf.com]

- 9. matestlabs.com [matestlabs.com]

- 10. Sebacates – Nayakem [nayakem.com]

- 11. This compound | ACESYS PHARMATECH [acesyspharma.com]

An In-depth Technical Guide to the Synthesis of Diethyl Sebacate from Sebacic Acid and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl sebacate, a versatile diester with applications in various fields, including as a plasticizer, emollient, and solvent. The synthesis is achieved through the Fischer-Speier esterification of sebacic acid with ethanol. This document details the underlying reaction mechanism, offers a comparative analysis of various catalytic systems, and provides detailed experimental protocols for synthesis and purification.

Introduction

This compound (C₁₄H₂₆O₄) is the diethyl ester of sebacic acid. It is a colorless to pale yellow liquid with a mild odor, insoluble in water but miscible with organic solvents.[1][2] Its properties, such as high thermal stability and low volatility, make it a valuable component in the formulation of plastics, cosmetics, and lubricants. The synthesis of this compound is a classic example of Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol. This guide will explore the key aspects of this synthesis, providing researchers with the necessary information to perform and optimize this reaction.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from sebacic acid and ethanol proceeds via the Fischer-Speier esterification mechanism. This acid-catalyzed nucleophilic acyl substitution involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the catalyst, yields the ester.

Caption: Fischer-Speier esterification of sebacic acid with ethanol.

Comparative Analysis of Catalytic Systems

The choice of catalyst is crucial for the efficient synthesis of this compound. Various homogeneous and heterogeneous acid catalysts have been employed. The following table summarizes the performance of different catalytic systems based on available data.

| Catalyst System | Catalyst Loading | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

| Homogeneous Catalysts | ||||||

| Sulfuric Acid (H₂SO₄) | Not specified | 1:7.7 (approx.) | Reflux | Not specified | ~90 | Data for a similar reaction producing the monoester suggests high yield for the diester.[3] |

| Methyl Sulfonic Acid (CH₃SO₃H) | 3-7 wt% of sebacic acid | 1:6 | 84 | 1 | >94 | Utilizes cyclohexane as a water-carrying agent.[2] |

| Heterogeneous Catalysts | ||||||

| Ion-Exchange Resins | Not specified | Not specified | Not specified | Not specified | Data not available | Mentioned as a potential catalyst.[2] |

| Zirconia-based Catalysts | Not specified | Not specified | Not specified | Not specified | Data not available | Known to catalyze esterification reactions. |

| Heteropoly Acids | Not specified | Not specified | Not specified | Not specified | Data not available | Mentioned as a potential catalyst.[2] |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of this compound.

Synthesis of this compound using Methyl Sulfonic Acid

This protocol is adapted from a patented method and offers a high-yield, environmentally friendly approach.[2]

Materials:

-

Sebacic acid (analytical grade)

-

Anhydrous ethanol

-

Methyl sulfonic acid

-

Cyclohexane

-

Sodium hydroxide solution (5% w/v)

-

Activated carbon

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser with a Dean-Stark trap

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser fitted with a Dean-Stark trap, add cyclohexane, anhydrous ethanol (in a 4:1 ratio of initial to second addition), and methyl sulfonic acid (3-7% by weight of sebacic acid).

-

Addition of Reactant: While stirring, add sebacic acid. The recommended molar ratio of sebacic acid to total ethanol is 1:6.

-

Esterification: Heat the mixture to reflux (approximately 84°C). The water produced during the reaction will be collected in the Dean-Stark trap.

-

Second Ethanol Addition: After a portion of the reaction has proceeded, cool the mixture to 50°C and add the remaining anhydrous ethanol.

-

Completion of Reaction: Continue to reflux until the reaction is complete (typically around 1 hour), as indicated by the cessation of water collection.

-

Catalyst Separation: Cool the reaction mixture to 50°C and allow the layers to separate. The lower layer containing methyl sulfonic acid can be removed.

Purification of this compound

Procedure:

-

Neutralization: To the crude this compound, add a 5% aqueous sodium hydroxide solution to neutralize any unreacted sebacic acid and the remaining catalyst. Stir thoroughly.

-

Washing: Transfer the mixture to a separatory funnel and wash sequentially with water until the aqueous layer is neutral.

-

Solvent Removal: Separate the organic layer and remove the cyclohexane and any residual water by atmospheric distillation at a temperature below 140°C.

-

Decolorization: Cool the crude this compound to approximately 90°C and add a small amount of activated carbon (0.5-1% by weight of sebacic acid). Stir for 10 minutes.

-

Filtration: Hot filter the mixture to remove the activated carbon, yielding the purified this compound.

-

Optional High Purity Purification (Vacuum Distillation): For higher purity, the this compound can be further purified by vacuum distillation.

-

Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased. Use a stir bar for smooth boiling.

-

Distillation: Heat the crude this compound under reduced pressure. Collect the fraction boiling at the appropriate temperature and pressure for this compound.

-

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from sebacic acid and ethanol is a well-established and efficient process. The use of methyl sulfonic acid as a catalyst offers high yields in a relatively short reaction time under moderate conditions. This guide provides the essential information for researchers to successfully synthesize and purify this compound. Further research could focus on the development and optimization of reusable solid acid catalysts to further enhance the sustainability of this process.

References

An In-Depth Technical Guide to the Mechanism of Diethyl Sebacate Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethyl sebacate, a key ester widely utilized as a plasticizer, lubricant, and in pharmaceutical formulations. The document details the two primary methodologies for its production: acid-catalyzed esterification (Fischer esterification) and enzyme-catalyzed esterification. It explores the underlying chemical mechanisms, reaction kinetics, and detailed experimental protocols for each method. Quantitative data from various studies are compiled and presented in structured tables for comparative analysis. Additionally, logical workflows and reaction pathways are visualized using diagrams to facilitate a deeper understanding of the processes involved. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, offering in-depth insights into the efficient and sustainable production of this compound.

Introduction

This compound (C14H26O4) is the diethyl ester of sebacic acid, a naturally occurring dicarboxylic acid. It is a colorless to pale yellow, oily liquid with a mild odor, and it is miscible with many organic solvents but insoluble in water.[1] Its properties, including excellent plasticizing capabilities, good performance at low temperatures, and biodegradability, have led to its widespread use in the production of plastics, such as cellulose acetate butyrate and polyvinyl chloride, as well as in lubricants.[1] In the pharmaceutical industry, this compound is utilized as a plasticizer for film coatings on tablets and as a solvent in drug delivery systems.[1]

The synthesis of this compound is primarily achieved through the esterification of sebacic acid with ethanol. This can be accomplished via traditional acid catalysis or through more modern, "green" enzymatic routes. Understanding the mechanisms and protocols of these synthesis methods is crucial for optimizing production, improving yield and purity, and ensuring the final product meets the stringent requirements of its intended application, particularly in the pharmaceutical field.

Acid-Catalyzed Esterification (Fischer Esterification)

The most common chemical synthesis route for this compound is the Fischer esterification, which involves reacting sebacic acid with an excess of ethanol in the presence of a strong acid catalyst.[2] This is a reversible reaction, and to drive the equilibrium towards the formation of the ester, the water produced during the reaction is typically removed, often by azeotropic distillation using a water-carrying agent like cyclohexane or toluene.[3]

Reaction Mechanism

The Fischer esterification of sebacic acid with ethanol proceeds in a stepwise manner for each of the two carboxylic acid groups. The mechanism for the esterification of one carboxylic acid group is as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group, resulting in a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and forming the monoester.

This process is then repeated for the second carboxylic acid group to form this compound.

References

An In-depth Technical Guide to the Solubility of Diethyl Sebacate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diethyl sebacate in various organic solvents. This compound, a diethyl ester of sebacic acid, is a colorless, oily liquid widely utilized as a plasticizer, solvent, and emollient in the pharmaceutical, cosmetic, and polymer industries. A thorough understanding of its solubility is critical for formulation development, manufacturing processes, and quality control.

Core Concepts of Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound in organic solvents is primarily governed by the principle of "like dissolves like." As a long-chain aliphatic diester, this compound is a relatively nonpolar molecule with some capacity for hydrogen bonding at its ester groups. Its solubility is therefore favored in solvents with similar polarity characteristics.

Qualitative Solubility of this compound

Multiple sources indicate that this compound is miscible with many common organic solvents, particularly alcohols and ethers.[1][2][3][4] "Miscible" implies that the two substances are soluble in each other in all proportions, forming a homogeneous solution.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Qualitative Solubility |

| Alcohols | Ethanol, Methanol | Miscible[1][2][3][4][5] |

| Ethers | Diethyl ether | Miscible[1][2][3][4][5] |

| Ketones | Acetone | Soluble[6] |

| Oils | Fixed oils, Paraffin oil | Soluble[7] |

| Water | - | Insoluble/Slightly Soluble |

Quantitative Solubility Data

While extensively described as miscible or soluble in many organic solvents, specific quantitative solubility data for this compound is not widely published in readily available literature. The term "miscible" suggests that a quantitative value is not applicable as it dissolves in all proportions. For solvents where it is described as "soluble," the precise concentration at saturation is not consistently reported.

Table 2: Quantitative Solubility of this compound in Water

| Solvent | Solubility | Temperature (°C) |

| Water | 80 mg/L | 20 |

| Water | <0.1 g/L | Not Specified |

| Water | 0.15% | Not Specified[4] |

It is important to note that while this compound is generally considered insoluble in water, trace amounts can dissolve.

Experimental Protocol for Determining Solubility

A general experimental protocol for determining the solubility of a liquid ester like this compound in an organic solvent can be adapted from standard laboratory methods for solubility determination. The following is a generalized gravimetric method.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Glass vials with airtight seals

-

Volumetric flasks and pipettes

-

Evaporating dish

-

Drying oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The excess this compound will ensure that a saturated solution is formed.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved micro-droplets.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, known volume of the saturated solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent has completely evaporated, place the evaporating dish containing the this compound residue in a drying oven at a temperature below the boiling point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish.

-

Solubility can then be expressed in various units, such as g/100 mL or g/L.

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of sample (mL)) x 100

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be represented as follows:

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of liquids in organic solvents increases with temperature.

-

Solvent Polarity: this compound will exhibit higher solubility in solvents with similar, moderately polar to nonpolar characteristics.

-

Purity of Components: The presence of impurities in either the this compound or the solvent can affect the measured solubility.

-

Pressure: For liquid-liquid systems, pressure has a minimal effect on solubility under normal conditions.

Conclusion

This compound is a versatile compound that is readily soluble in a wide range of common organic solvents, and it is considered miscible with alcohols and ethers. While precise quantitative solubility data is sparse in the literature, likely due to its high solubility in these solvents, its solubility can be experimentally determined using standard laboratory protocols such as the gravimetric method outlined in this guide. For professionals in drug development and other scientific fields, a clear understanding of the solubility characteristics of this compound is essential for effective formulation and application.

References

- 1. This compound | C14H26O4 | CID 8049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 110-40-7 [amp.chemicalbook.com]

- 3. us.typology.com [us.typology.com]

- 4. This compound | 110-40-7 [chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound [flavscents.com]

In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Diethyl Sebacate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodology for the identification and quantification of diethyl sebacate using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed experimental protocols, data presentation in tabular format, and visual diagrams of workflows and relevant metabolic pathways.

Introduction

This compound (diethyl decanedioate) is the diethyl ester of sebacic acid. Its chemical formula is C14H26O4, and it has a molecular weight of 258.35 g/mol .[1] It is commonly used as a plasticizer in synthetic resins, a flavoring agent, and in cosmetics.[2] GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[3]

Experimental Protocols

A detailed experimental protocol for the GC-MS analysis of this compound is provided below. This protocol is a synthesis of methods developed for the analysis of similar compounds and can be adapted based on the specific matrix and instrumentation.[3][4]

Sample Preparation

The choice of sample preparation method depends on the matrix in which this compound is being analyzed. For samples where this compound is a major component, simple dilution with a suitable solvent may be sufficient. For trace analysis or complex matrices, an extraction step is necessary.

-

Solvents: Use volatile organic solvents such as dichloromethane, hexane, or ethyl acetate.[5]

-

Procedure for Liquid Samples (e.g., beverages, liquid formulations):

-

For aqueous samples, a liquid-liquid extraction (LLE) is required.

-

To a known volume of the sample, add an equal volume of dichloromethane or other suitable water-immiscible organic solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Allow the layers to separate.

-

Carefully transfer the organic layer (bottom layer for dichloromethane) to a clean vial.

-

The extract can be concentrated under a gentle stream of nitrogen if necessary.

-

Reconstitute the dried extract in a known volume of the analysis solvent.

-

-

Procedure for Solid Samples (e.g., plastics, powders):

-

Accurately weigh a known amount of the solid sample.

-

Perform a solvent extraction using a technique such as sonication or Soxhlet extraction with a suitable organic solvent.

-

Filter the extract to remove any particulate matter.

-

The extract can be concentrated and reconstituted as described for liquid samples.

-

-

Internal Standard: For accurate quantification, the use of an internal standard is recommended. Methyl heptadecanoate is a suitable internal standard for this compound.[6][7] A known concentration of the internal standard should be added to the sample before any extraction or dilution steps.

GC-MS Parameters

The following table outlines the recommended GC-MS parameters for the analysis of this compound.

| Parameter | Value |

| Gas Chromatograph | |

| Column | 5% Phenyl Methyl Siloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness[3][5] |

| Carrier Gas | Helium[6] |

| Flow Rate | 1.0 mL/min (constant flow)[4] |

| Injection Volume | 1 µL[7] |

| Injection Mode | Splitless[4] or Split (e.g., 3:1)[7] |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial temperature: 40-80 °C, hold for 2 minRamp: 9-20 °C/min to 280-300 °CHold: 3-10 min at final temperature[4] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | 35 - 500 m/z[4] |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 - 300 °C[4] |

Data Presentation

Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak (m/z 258) may be of low abundance or absent. The most prominent peaks in the EI mass spectrum are summarized in the table below.[2]

| m/z | Relative Intensity (%) | Putative Fragment Structure |

| 54 | 99.99 | C4H6+ |

| 171 | 69.80 | [M - OCH2CH3 - C2H4]+ |

| 98 | 63.10 | [C6H10O]+ |

| 125 | 55.50 | [M - C8H15O2]+ |

| 88 | 48.10 | [C4H8O2]+ |

Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed by analyzing a series of standard solutions of this compound of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in unknown samples can then be determined from this calibration curve. The method should be validated for linearity, accuracy, and precision.[8]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the GC-MS analysis of this compound in a solid matrix, such as a food contact material.

References

- 1. Decanedioic acid, diethyl ester [webbook.nist.gov]

- 2. This compound | C14H26O4 | CID 8049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. mdpi.com [mdpi.com]

- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. uspnf.com [uspnf.com]

- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of Diethyl Sebacate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sebacate, the diethyl ester of sebacic acid, is a versatile chemical compound with significant applications in the pharmaceutical and polymer industries. Its properties as a plasticizer, emollient, and solvent make it a valuable excipient in drug formulations, particularly in topical and transdermal delivery systems.[1] Furthermore, its biocompatibility and biodegradability are advantageous for its use in biodegradable encapsulations for drug administration.[1] Understanding the molecular structure and purity of this compound is paramount for its application in these sensitive fields. Fourier-transform infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique that provides a molecular fingerprint of a compound, allowing for its identification, quality control, and the study of intermolecular interactions. This guide provides a comprehensive overview of the FTIR spectroscopy of this compound, including a detailed analysis of its vibrational modes, experimental protocols, and data interpretation.

Principles of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its natural vibrational modes. These vibrations include stretching (the rhythmic movement along the bond axis) and bending (a change in the angle between two bonds). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in units of reciprocal centimeters, cm⁻¹) and provides a unique pattern of absorption bands that are characteristic of the functional groups present in the molecule.

For a molecule like this compound (C₁₄H₂₆O₄), the key functional groups that give rise to characteristic absorption bands in the mid-infrared region are the carbonyl group (C=O) of the ester, the carbon-oxygen single bonds (C-O), and the various carbon-hydrogen bonds (C-H) of the ethyl and sebacyl moieties.

FTIR Spectrum of this compound: A Detailed Analysis

The FTIR spectrum of this compound is characterized by a series of distinct absorption bands that correspond to the vibrational modes of its constituent functional groups. The most prominent of these are the strong carbonyl stretch and the complex C-O stretching region, which are hallmarks of an ester.

Tabulated Spectroscopic Data

The following table summarizes the principal absorption bands observed in the FTIR spectrum of this compound, along with their corresponding vibrational modes and typical intensity.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~2980 - 2850 | C-H Asymmetric and Symmetric Stretching | -CH₃, -CH₂- | Strong |

| ~1735 | C=O Stretching | Ester Carbonyl | Very Strong |

| ~1465 | C-H Scissoring (Bending) | -CH₂- | Medium |

| ~1370 | C-H Bending | -CH₃ | Medium |

| ~1245 | Asymmetric C-O-C Stretching | Ester | Strong |

| ~1170 | Symmetric C-O-C Stretching | Ester | Strong |

| ~1030 | C-C Stretching | Alkane Chain | Medium |

Experimental Protocol for FTIR Analysis of this compound

The following is a detailed methodology for obtaining a high-quality FTIR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is ideal for liquid samples.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

An ATR accessory with a diamond or zinc selenide (ZnSe) crystal.

Sample Handling:

-

This compound (analytical grade).

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its standard performance checks.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol to remove any residues.

-

Allow the crystal to air dry completely.

-

Record a background spectrum. This will measure the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

-

Sample Spectrum Acquisition:

-

Acquire the FTIR spectrum of the sample. For optimal signal-to-noise ratio, it is recommended to co-add multiple scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically perform a background subtraction.

-

The resulting spectrum should be analyzed for the characteristic absorption peaks of this compound. This includes identifying the peak positions (wavenumbers) and their relative intensities.

-

-

Cleaning:

-

After the measurement, thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent to remove all traces of the this compound.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining and analyzing the FTIR spectrum of this compound.

Caption: Experimental Workflow for FTIR Analysis of this compound.

Applications in Drug Development

The use of FTIR spectroscopy in the analysis of this compound is critical in a drug development context. Key applications include:

-

Raw Material Identification and Verification: FTIR provides a quick and reliable method to confirm the identity of incoming raw materials, ensuring that the correct substance is being used.

-

Purity Assessment: The presence of impurities can often be detected by the appearance of extraneous peaks in the FTIR spectrum. This is crucial for maintaining the safety and efficacy of pharmaceutical products.

-

Stability Studies: FTIR can be employed to monitor the chemical stability of this compound in formulations over time. Degradation of the ester can be identified by changes in the carbonyl or C-O stretching bands.

-

Formulation Analysis: When this compound is incorporated into a formulation, FTIR can be used to study its interactions with the active pharmaceutical ingredient (API) and other excipients. Shifts in characteristic peak positions can indicate hydrogen bonding or other intermolecular interactions.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of this compound. Its ability to provide detailed information about the molecular structure in a rapid and non-destructive manner makes it highly valuable for quality control, stability testing, and formulation development in the pharmaceutical industry. The characteristic strong absorption of the carbonyl group, along with the distinct C-H and C-O stretching and bending vibrations, provides a unique spectral fingerprint for this important excipient. By following standardized experimental protocols, researchers and scientists can ensure the acquisition of high-quality, reproducible data for the reliable analysis of this compound.

References

Diethyl sebacate CAS number 110-40-7 technical data

An In-depth Technical Guide to Diethyl Sebacate (CAS No. 110-40-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 110-40-7), a versatile diester with significant applications across the pharmaceutical, cosmetic, and polymer industries. This document details its chemical and physical properties, safety and toxicological data, and established experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound is the diethyl ester of sebacic acid.[1] It presents as a colorless to pale yellow, oily liquid with a faint, pleasant, fruity odor.[1][2] It is miscible with alcohol, ether, and other organic solvents but is generally insoluble in water.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | diethyl decanedioate | [3] |

| Synonyms | Diethyl decanedioate, Sebacic acid diethyl ester, Ethyl sebacate | [2][3][4] |

| CAS Number | 110-40-7 | [5] |

| Molecular Formula | C₁₄H₂₆O₄ | [3][4] |

| Molecular Weight | 258.35 g/mol | [3][4] |

| Appearance | Colorless to pale yellow clear liquid | [1][2][3] |

| Odor | Faint, winey-fruity, resembling quince and melon | [2][6] |

| Melting Point | 1 - 5 °C | [2][3][6] |

| Boiling Point | 302 - 312 °C at 760 mm Hg | [2][3] |

| Density | 0.960–0.965 g/cm³ at 25 °C | [2][6] |

| Refractive Index | 1.435–1.438 at 20 °C | [6] |

| Flash Point | >110 °C (>230 °F) | [6][7] |

| Solubility | Insoluble in water; soluble in alcohol, ether, and organic solvents. | [1][2] |

Applications

This compound is a multifunctional ingredient valued for its properties as a plasticizer, emollient, solvent, and flavoring agent.

-

Pharmaceuticals: It is used in topical medications and as a plasticizer for film coatings on tablets and granules.[1][8] Its ability to enhance the penetration of active ingredients makes it valuable in transdermal drug delivery systems.[1][6]

-

Cosmetics and Personal Care: As an emollient, it softens and hydrates the skin, making it a common ingredient in creams, lotions, and sunscreens.[1][9] It also functions as a solvent, a masking agent for scents, and a film-forming agent.[1]

-

Plastics and Polymers: It serves as a plasticizer for various polymers, including cellulose acetate, polyvinyl chloride (PVC), and synthetic rubbers.[1][8] It is particularly useful in plastics for food packaging and medical devices.[1]

-

Other Uses: It is also employed as a lubricant in industrial applications and as a flavoring additive in non-alcoholic beverages and foods.[1]

Safety and Toxicology

This compound has low acute toxicity. However, it is classified as hazardous to the aquatic environment with long-lasting effects.[10][11] Standard safety precautions should be observed during handling.

Table 2: Safety and Toxicological Data of this compound

| Parameter | Data | Reference(s) |

| GHS Classification | Hazardous to the aquatic environment, long-term (Chronic), Category 2 | [10][11] |

| Hazard Statement | H411: Toxic to aquatic life with long lasting effects | [10][11] |

| Precautionary Statement | P273: Avoid release to the environment | [10][11] |

| Acute Oral Toxicity | LD50 (Rat): 14,470 mg/kg | [7][11] |

| Skin Irritation | May cause skin irritation after prolonged or repeated exposure. A 4% solution showed no irritation in human studies. | [6][12] |

| Eye Irritation | May cause eye irritation. | [13] |

| Fire Hazard | Combustible. On combustion, may emit toxic fumes of carbon monoxide (CO). | [12] |

| Handling | Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Store in a cool, dry, tightly closed container. | [13][14] |

| Personal Protection | Wear safety goggles, and suitable gloves. In case of insufficient ventilation, wear suitable respiratory equipment. | [10] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is based on the acid-catalyzed esterification of sebacic acid with ethanol.[1][15] Methyl sulfonic acid is used as a catalyst and cyclohexane as a water-carrying agent to drive the reaction to completion.

Methodology:

-

Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, thermometer, Dean-Stark trap, and reflux condenser.

-

Charging Reactants: To the flask, add cyclohexane (as a water-carrying agent), anhydrous ethanol, and a catalytic amount of methyl sulfonic acid.

-

Addition of Sebacic Acid: While stirring (approx. 450-500 rpm), add sebacic acid to the mixture.

-

Esterification Reaction: Heat the mixture to reflux (approx. 84 °C). Water produced during the reaction will be collected in the Dean-Stark trap.

-

Staged Ethanol Addition: After an initial reflux period, cool the reaction to 50 °C, add a second portion of anhydrous ethanol, and resume reflux to ensure complete conversion of the sebacic acid.

-

Work-up and Neutralization: Once the reaction is complete (indicated by no more water collecting), cool the mixture. Separate and remove the catalyst layer. Neutralize the remaining organic layer by washing with a 3-5% aqueous sodium hydroxide solution.

-

Washing: Wash the organic layer with water until it is neutral (pH 7).

-

Purification: Remove the solvent (cyclohexane) and unreacted ethanol under reduced pressure. Purify the resulting crude this compound by vacuum distillation to obtain the final product.

Assay of this compound by Gas Chromatography (GC)

This protocol outlines a quantitative analysis method to determine the purity of this compound, adapted from the USP-NF monograph.[16]

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is required.

-

Internal Standard Solution: Prepare a solution of methyl heptadecanoate in n-heptane at a concentration of approximately 0.9 mg/mL.

-

Standard Solution Preparation: Accurately weigh a quantity of USP this compound Reference Standard (RS) and dissolve it in the Internal Standard Solution to achieve a known final concentration.

-

Sample Solution Preparation: Prepare the this compound sample to be analyzed in the same manner and at the same concentration as the Standard Solution, using the Internal Standard Solution as the diluent.

-

Chromatographic Conditions:

-

Detector: Flame Ionization Detector (FID)

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium[17]

-

Injection: 1 µL, split injection (e.g., 3:1 ratio)

-

Column and Temperature Program: Use a suitable capillary column and temperature program that provides adequate separation between the solvent, this compound, and the internal standard.

-

-

System Suitability:

-

Inject the Standard Solution and verify the system suitability requirements.

-

Resolution: The resolution between the this compound and methyl heptadecanoate peaks should be not less than 2.0.

-

Relative Standard Deviation (RSD): The RSD for replicate injections, based on the ratio of the peak responses, should be not more than 2.0%.

-

-

Analysis and Calculation:

-

Inject the Standard Solution and the Sample Solution into the chromatograph.

-

Record the peak areas for this compound and the methyl heptadecanoate internal standard.

-

Calculate the percentage of C₁₄H₂₆O₄ in the this compound sample using the following formula:

-

Result (%) = (Rᵤ / Rₛ) × (Cₛ / Cᵤ) × 100

-

Where:

-

Rᵤ is the peak response ratio of this compound to the internal standard from the Sample Solution.

-

Rₛ is the peak response ratio of this compound to the internal standard from the Standard Solution.

-

Cₛ is the concentration (mg/mL) of USP this compound RS in the Standard Solution.

-

Cᵤ is the concentration (mg/mL) of this compound in the Sample Solution.

-

-

-

References

- 1. us.typology.com [us.typology.com]

- 2. This compound | 110-40-7 [chemicalbook.com]

- 3. This compound | C14H26O4 | CID 8049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound, 110-40-7 [thegoodscentscompany.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. Sebacates – Nayakem [nayakem.com]

- 9. vernixa.com [vernixa.com]

- 10. echemi.com [echemi.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. elan-chemical.com [elan-chemical.com]

- 15. CN105130814A - Preparation method of this compound in presence of catalyst namely methyl sulfonic acid - Google Patents [patents.google.com]

- 16. uspnf.com [uspnf.com]

- 17. scribd.com [scribd.com]

A Comprehensive Guide to the Safe Handling of Diethyl Sebacate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for diethyl sebacate in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value |

| CAS Number | 110-40-7 |

| EC Number | 203-764-5 |

| Molecular Formula | C₂H₅OOC(CH₂)₈COOC₂H₅ |

| Appearance | Colorless clear liquid |

| Boiling Point | 312 °C (594 °F) |

| Melting Point | 1 - 2 °C (34 - 36 °F) |

| Flash Point | > 93 °C (> 199.40 °F)[1] |

| Density | 0.963 g/cm³ at 25 °C (77 °F) |

| Solubility | Does not mix well with water. Miscible with alcohol and ether.[2] |

Toxicological Data

While this compound exhibits low acute toxicity, it is essential to be aware of its potential health effects.[2] The toxicological properties have not been fully investigated.[1]

| Metric | Value | Species | Exposure Route |

| LD50 | 14470 mg/kg | Rat | Oral[1] |

| Draize test | 500 mg/24H Mild | Rabbit | Skin[1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous to the aquatic environment.

-

GHS Classification: Hazardous to the aquatic environment, long-term (Chronic) - Category 2.[3]

-

Hazard Statement: H411: Toxic to aquatic life with long lasting effects.[3][4][5]

-

Precautionary Statements:

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure.

| PPE | Specification |

| Eye/Face Protection | Wear chemical splash goggles.[1] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Nitrile rubber gloves (minimum layer thickness: 0.4 mm) are recommended.[7] |

| Respiratory Protection | Generally not required, but use a NIOSH/MSHA approved respirator if irritation or other symptoms are experienced, or in case of aerosol formation.[1][5] |

Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of the chemical and ensuring a safe laboratory environment.

-

Handling:

-

Storage:

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |

| Skin Contact | Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Get medical aid.[1] |

| Ingestion | If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[1] |

Accidental Release Measures

Prompt and correct response to a spill is essential to prevent environmental contamination and personal exposure.

-

Minor Spills:

-

Major Spills:

Experimental Protocols & Workflows

Standard Operating Procedure for this compound Usage

Caption: Standard Operating Procedure for the safe use of this compound.

This compound Spill Response Workflow

Caption: Workflow for responding to a this compound spill in the lab.

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[2]

-

Dispose of waste material in accordance with national and local regulations.[5]

-

Leave chemicals in their original containers and do not mix with other waste.[5]

-

Handle uncleaned containers as you would the product itself.[5]

References

Methodological & Application

Application Notes and Protocols for Diethyl Sebacate in Polylactic Acid (PLA) Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic polyester derived from renewable resources, making it a prominent material in biomedical applications, including drug delivery systems and medical implants. However, its inherent brittleness and low flexibility can limit its application. Plasticizers are incorporated into PLA formulations to enhance its flexibility, toughness, and processability. Diethyl sebacate (DES), a diester of sebacic acid, is a potential bio-based plasticizer for PLA. These application notes provide a comprehensive overview of the use of DES in PLA formulations, detailing its effects on material properties and providing protocols for preparation and characterization.

Application Notes

The incorporation of this compound into polylactic acid formulations can significantly modify the thermal and mechanical properties of the polymer, as well as influence the release kinetics of incorporated therapeutic agents.

Impact on Thermal Properties

The addition of DES to PLA lowers the glass transition temperature (Tg) of the polymer. This plasticizing effect increases the mobility of the PLA polymer chains, resulting in a less rigid and more flexible material at room temperature. The reduction in Tg is generally proportional to the concentration of the plasticizer. However, at high concentrations, phase separation can occur, leading to a non-uniform material with less predictable properties.

Influence on Mechanical Properties

The primary mechanical effect of adding DES to PLA is a significant increase in the elongation at break, indicating enhanced flexibility and reduced brittleness. Concurrently, a decrease in tensile strength and Young's modulus is typically observed. The selection of an appropriate DES concentration is crucial to achieve the desired balance between flexibility and mechanical strength for a specific application.

Role in Drug Delivery

In drug-eluting formulations, the presence of DES can modulate the drug release profile. The increased polymer chain mobility facilitates the diffusion of the encapsulated drug, potentially leading to a faster release rate. The hydrophobicity of DES can also influence the release of both hydrophobic and hydrophilic drugs. For instance, at low drug loading levels, an increase in plasticizer concentration has been shown to increase the drug release rate from PLA films. Conversely, at high drug loading, an increased plasticizer level may decrease the release rate due to the increased hydrophobicity of the matrix.[1] Therefore, the concentration of DES must be carefully optimized to achieve the desired therapeutic release profile.

Data Presentation

Due to a lack of extensive quantitative data specifically for this compound in publicly available literature, the following tables present representative data for the effects of other common plasticizers, including a related sebacate ester (dibutyl sebacate), on the properties of PLA. This data is intended to be illustrative of the expected trends when using this compound.

Table 1: Effect of Plasticizer Concentration on the Glass Transition Temperature (Tg) of PLA

| Plasticizer | Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Reference |

| Neat PLA | 0 | ~60 | [2][3] |

| Triethyl Citrate (TEC) | 10 | ~45 | [3] |

| Triethyl Citrate (TEC) | 20 | ~30 | [3] |

| Triethyl Citrate (TEC) | 30 | ~10 | [2] |

| Acetyl Tributyl Citrate (ATBC) | 10 | ~50 | [3] |

| Acetyl Tributyl Citrate (ATBC) | 20 | ~35 | [3] |

| Acetyl Tributyl Citrate (ATBC) | 30 | ~12 | [2] |

Table 2: Effect of Plasticizer on the Mechanical Properties of PLA

| Plasticizer | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference |

| Neat PLA | 0 | ~50-60 | ~3-6 | ~3.5 | [2][4] |

| Poly(ethylene glycol) (PEG) | 10 | ~35 | ~150 | ~1.8 | [5] |

| Poly(ethylene glycol) (PEG) | 20 | ~25 | ~250 | ~1.2 | [5] |

| Glycerol Polyester | 15 | Not Specified | ~155 | Not Specified | [6] |

| Glycerol Polyester | 30 | Not Specified | ~143 | Not Specified | [6] |

Experimental Protocols

Preparation of PLA-DES Films by Solvent Casting

This protocol describes the preparation of PLA films plasticized with this compound using the solvent casting method.

Materials:

-

Polylactic acid (PLA) pellets or powder

-

This compound (DES)

-

Chloroform (or other suitable solvent for PLA)

-

Glass petri dishes or a flat glass plate

-

Magnetic stirrer and stir bar

-

Vacuum oven

Procedure:

-

Solution Preparation:

-

Prepare a PLA solution of a desired concentration (e.g., 5-10% w/v) by dissolving the PLA in chloroform with magnetic stirring. The dissolution may take several hours.[7]

-

Once the PLA is fully dissolved, add the desired amount of this compound (e.g., 5, 10, 15, 20 wt% relative to PLA) to the solution.

-

Continue stirring until the DES is completely mixed and a homogeneous solution is obtained.

-

-

Casting:

-

Pour a calculated volume of the PLA-DES solution into a clean, dry glass petri dish or onto a level glass plate. The volume will determine the final thickness of the film.

-

Gently swirl the dish or spread the solution to ensure a uniform thickness.

-

-

Drying:

-

Cover the casting surface with a lid or aluminum foil with small perforations to allow for slow solvent evaporation and prevent contamination.

-

Allow the solvent to evaporate at room temperature in a fume hood for at least 24 hours.[8]

-

Once the film appears solid, transfer it to a vacuum oven.

-

Dry the film under vacuum at a temperature below the glass transition temperature of the plasticized PLA (e.g., 40-50 °C) for 24-48 hours to remove any residual solvent.[7]

-

-

Film Removal:

-

Carefully peel the dried film from the glass surface.

-

Store the film in a desiccator until further characterization.

-

Preparation of PLA-DES Blends by Melt Blending

This protocol details the preparation of PLA/DES blends using a laboratory-scale melt blender.

Materials:

-

Polylactic acid (PLA) pellets

-

This compound (DES)

-

Laboratory-scale internal mixer or twin-screw extruder

-

Compression molder

Procedure:

-

Drying:

-

Dry the PLA pellets in a vacuum oven at a temperature below their melting point (e.g., 80 °C) for at least 4 hours to remove any moisture, which can cause hydrolytic degradation during melt processing.[9]

-

-

Blending:

-

Preheat the internal mixer or extruder to a temperature above the melting temperature of PLA (e.g., 170-190 °C).[2][9]

-

Add the dried PLA pellets to the mixing chamber.

-

Once the PLA has melted and a consistent torque is observed, add the desired amount of this compound to the melt.

-

Mix for a specified time (e.g., 5-10 minutes) at a set rotor speed (e.g., 50-100 rpm) to ensure homogeneous distribution of the plasticizer.[2]

-

-

Sample Collection and Processing:

-

Remove the molten blend from the mixer.

-

The blend can then be compression molded into films or sheets of a desired thickness for subsequent characterization. Preheat the compression molder to the processing temperature, place the blend between two metal plates, apply pressure, and then cool under pressure.

-

Thermal Characterization by Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of PLA-DES films.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Sample Preparation:

-

Cut a small sample (typically 5-10 mg) from the PLA-DES film and place it in a hermetically sealed aluminum DSC pan.[5]

-

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Perform a heat-cool-heat cycle under a nitrogen atmosphere (e.g., 50 mL/min flow rate) to erase the thermal history of the sample.[10]

-

First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature above the melting point of PLA (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).[7][11]

-

Cooling Scan: Cool the sample to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: Reheat the sample to 200 °C at the same heating rate as the first scan.

-

-

-

Data Analysis:

-

Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve of the second heating scan.[10]

-

Determine the melting temperature (Tm) from the peak of the endothermic melting event in the second heating scan.

-

Calculate the degree of crystallinity (Xc) using the following equation: Xc (%) = [(ΔHm - ΔHcc) / (ΔH°m * w)] * 100 where ΔHm is the enthalpy of melting, ΔHcc is the enthalpy of cold crystallization, ΔH°m is the theoretical melting enthalpy of 100% crystalline PLA (typically 93 J/g), and w is the weight fraction of PLA in the blend.

-

Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

This protocol is for assessing the thermal stability and degradation profile of PLA-DES formulations.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Sample Preparation:

-

Place a small sample (typically 5-10 mg) of the PLA-DES film into a TGA pan (e.g., alumina or platinum).[12]

-

-

TGA Analysis:

-

Data Analysis:

-

Record the weight loss of the sample as a function of temperature.

-

Determine the onset decomposition temperature (Td), which is often taken as the temperature at which 5% weight loss occurs.

-

The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.[12]

-